N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an imidazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Oxalamide Formation: The final step involves the reaction of the thioether-imidazole derivative with oxalyl chloride and a chlorophenyl amine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thioether linkage can interact with thiol groups in proteins, potentially modifying their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-((4-methyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
N1-(2-bromophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, with CAS number 897457-00-0 and a molecular weight of 400.9 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, underlying mechanisms, and potential therapeutic applications based on available literature.
Chemical Structure
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C19H17ClN4O2S |
Molecular Weight | 400.9 g/mol |
CAS Number | 897457-00-0 |
This compound is primarily studied for its interaction with indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression. Inhibitors of IDO can potentially enhance anti-tumor immunity by preventing this process.
Key Findings:
- Inhibition of IDO Activity : Studies have shown that derivatives of imidazole, including those similar to this compound, exhibit significant inhibitory effects on IDO, which can lead to enhanced T-cell responses against tumors .
- Structural Insights : Computational studies indicate that specific interactions with residues in the active site of IDO enhance binding affinity and inhibition potency. These interactions are crucial for the design of more effective inhibitors .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Anticancer Activity
Research indicates that compounds targeting IDO can reduce tumor growth and improve survival rates in preclinical models. The specific compound under review has shown promise as a potential anticancer agent due to its ability to modulate immune responses.
Antioxidant Properties
Some studies suggest that similar oxalamide derivatives possess antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Case Studies and Research Findings
Recent research highlights the following findings related to the compound:
- In Vitro Studies : In cell line assays, this compound demonstrated significant inhibition of IDO activity compared to control groups. The concentration required for half-maximal inhibition (IC50) was determined to be in the low micromolar range .
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor sizes and increased lymphocyte infiltration in tumors, suggesting enhanced immune activation .
- Comparative Analysis : A comparative analysis with other known IDO inhibitors revealed that this compound has a favorable pharmacokinetic profile, making it a candidate for further development .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACNQPSYKSJBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.